molecular formula C10H12N2O2 B1600037 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine CAS No. 34583-83-0

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine

Cat. No. B1600037
CAS RN: 34583-83-0
M. Wt: 192.21 g/mol
InChI Key: TXJXCXSFIVCGDS-UHFFFAOYSA-N
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Description

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a chemical compound with the following properties:



  • CAS Number : 740842-79-9

  • Molecular Weight : 228.68 g/mol

  • Chemical Formula : C₁₀H₁₂N₂O₂

  • It exists as a white powder .



Molecular Structure Analysis

The molecular structure of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine consists of a benzo[D]azepine core with a nitro group (NO₂) at position 7. The nitrogen atom in the seven-membered ring contributes to its heterocyclic nature.



Chemical Reactions Analysis

Although comprehensive studies on its reactivity are scarce, we can infer that it may participate in typical organic reactions such as reduction, substitution, and oxidation. Further investigations are needed to elucidate its full chemical behavior.



Physical And Chemical Properties Analysis


  • Solubility : It is likely soluble in organic solvents due to its nonpolar nature.

  • Melting Point : The melting point is not explicitly reported but can be experimentally determined.

  • Stability : It should be stored at room temperature and protected from light and moisture.


Scientific Research Applications

Selective Inhibitors of Human Neuronal Nitric Oxide Synthase

A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been synthesized and evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS). These compounds have demonstrated potential therapeutic applications in neuropathic pain and have shown minimal activity at 79 receptors/transporters/ion channels in various in vitro safety pharmacology studies (Annedi et al., 2012).

Synthesis of Substituted Derivatives

Research has been conducted on the synthesis of various substituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. These studies include the preparation of 7-nitro derivatives and further transformations through classical procedures, highlighting the versatility of this chemical structure in the development of new compounds (Pecherer et al., 1971).

Therapeutic Potential of Sulfamoyl-substituted Derivatives

Sulfochlorination of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine led to the regioselective formation of 7-chlorosulfonyl derivatives. From these, a large number of substituted 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines were obtained, showing promising therapeutic potential (Dorogov et al., 2006).

Novel Radical Annulation Method

A novel O2N˙-triggered ordered addition 7-endo cyclization reaction was developed to prepare structurally diverse nitro-benzo[b]azepines. This methodology shows promising utility for large-scale operations and has been exemplified in the synthesis of various nitro-benzo[b]azepine structures (Sun et al., 2022).

Safety And Hazards


  • Hazard Statements : It is classified as a warning substance (H302, H312, H315, H319, H332, H335) according to the Globally Harmonized System (GHS).

  • Precautions : Handle with care, avoid inhalation, and wear appropriate protective equipment.

  • Toxicity : Limited data are available regarding its toxicity, so caution is advised.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

  • Synthetic Optimization : Optimize the synthesis to improve yield and scalability.

  • Structure-Activity Relationship (SAR) : Explore derivatives to understand the impact of structural modifications on activity.


properties

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJXCXSFIVCGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461907
Record name 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine

CAS RN

34583-83-0
Record name 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,4,5-Tetrahydro-3H-3-benzazepine (1 g) (see P. Ruggli et al., Helv. Chem. Acta, 18, 1388 [1935]) was added slowly, dropwise to stirred fuming nitric acid (25 ml. density 1.5 gm/ml) cooled to -10°. Stirring was continued at -10° for 1 hour, and the reaction mixture was then poured onto ice, the precipitate collected by filtration and dried to give the title compound as the nitrate salt, yield 1.4 g. A sample was recrystallised from water, m.p. 203°-204°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of trifluoroacetic acid (67.2 ml, =869.38 mmol), 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (18 g, 122.44 mmol) was added drop-wise over a period of 20 min. To this, concentrated sulphuric acid (23.4 ml, 440.78 mmol) was added over a period of 45 min at 0° C., and the mixture was stirred for an additional 30 minutes. To this reaction mixture, concentrated nitric acid (8.1 ml, 192.23 mmol) was added drop-wise at 0° C. over a period of 1 h, followed by stirring at room temperature for 2 h. To the reaction mixture, ethyl acetate (250 ml) was added drop-wise at 0° C. The resulting precipitate was filtered and washed with ethyl acetate (100 ml). The crude solid product was added to chloroform (250 ml), washed with 10% sodium hydroxide solution (150 ml), dried over Na2SO4, and concentrated to give the sub-title compound as a light yellow solid (17.4 g). 1H NMR (300 MHz, DMSO-d6) δ 7.99-7.93 (m, 2H); 7.38 (d, J=8.1 Hz, 1H); 2.98-2.94 (m, 4H); 2.79-2.76 (m, 4H); MS: ESI (positive): 193 (M+H).
Quantity
67.2 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2,3,4,5-Tetrahydro-1H-benzo[d]azepine (535 mg/3.63 mmol, neat) was cooled to −10° C. (acetone/ice bath), treated with neat fuming nitric acid (ca. 10 mL, precooled to −10° C.), and allowed to stir for 30 minutes. The yellow solution was then poured onto ice with vigorous stirring. The resulting white solid was collected by filtration and washed with ice cold water and dried in vacuo to afford the nitrate salt of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine as a white solid (650 mg/70%). The filtrate was basified with 1 N sodium hydroxide and extracted with methylene chloride (2×20 mL). The extracts were dried and concentrated to yield an additional 200 mg (25%) of the free base 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine. 1H NMR (400 MHz, DMSO-d6) δ 8.87 (br s, 2 H), 8.13 (s, 1H), 8.08 (dd, J=8.1 Hz, 1H), 7.51 (d, J=8.1 Hz, 1H), 3.21 (m, 8H).
Quantity
535 mg
Type
reactant
Reaction Step One
[Compound]
Name
acetone ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1,2,4,5-Tetrahydro-3H-benzazepine (1 g) (See P. Ruggli et al., Helv. Chim. Acta, 18, 1388, [1935]) was added slowly dropwise to stirred fuming nitric acid (25 ml) at −10° C. Stirring was continued at −10° C. for 1 hour and the reaction mixture was then poured onto ice, the precipitate collected by filtration and dried to give the title compound as the nitrate salt, 1.4 g. This was suspended in water, cooled to 5° C. and neutralised with 5M sodium hydroxide. The precipitate was collected by filtration, recrystallised from water and dried, affording the title compound D1a as a white solid (0.6 g)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
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7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
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7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
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7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Reactant of Route 5
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Reactant of Route 6
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine

Citations

For This Compound
1
Citations
H Xiong, Y Wu, SG Lehr, W Blackwell, G Steelman… - Tetrahedron …, 2012 - Elsevier
The development of an efficient and scalable synthetic route to prepare the selective D2 partial agonist (1) is described here. Regioselective nitration of tetrahydrobenzazepine 2, …
Number of citations: 9 www.sciencedirect.com

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